8-Methyl-1-nonene

Description

Overview of Branched Alkenes in Organic Synthesis and Materials Science

Branched alkanes, the saturated counterparts of branched alkenes, are known to have different physical properties compared to their linear isomers, such as lower boiling points due to their more spherical shape and smaller surface area. uc3m.es Similarly, the introduction of branching in alkenes influences their reactivity and physical characteristics. solubilityofthings.com

In organic synthesis, the position of the double bond and the branching of the carbon chain in alkenes are crucial for directing chemical reactions. numberanalytics.com Alkenes are highly reactive and serve as precursors for a wide array of functional groups through addition reactions, making them valuable building blocks for complex molecules. numberanalytics.comwou.edu

In materials science, branched alkenes are important as comonomers in polymerization processes. The incorporation of branched alpha-olefins, such as 1-hexene (B165129) or 1-octene (B94956), into polyethylene (B3416737) chains disrupts the crystalline structure, leading to the production of linear low-density polyethylene (LLDPE) with desirable mechanical properties. koreascience.krcore.ac.uk The type and amount of the branched comonomer can be tailored to control the density, crystallinity, and ultimately the performance of the resulting polymer. koreascience.kr

Structural Characteristics and Nomenclature of 8-Methyl-1-nonene

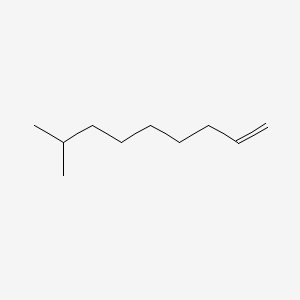

This compound is an organic compound with the chemical formula C10H20. ontosight.ainist.gov Its structure consists of a nine-carbon chain (nonene) with a double bond at the first carbon (position 1) and a methyl group (CH3) branching off at the eighth carbon. ontosight.ai This specific arrangement makes it a terminal alkene or α-olefin. wikipedia.org

The systematic IUPAC name for this compound is 8-methylnon-1-ene. nih.gov The numbering of the carbon chain starts from the end closest to the double bond, hence the "-1-ene" designation. The methyl group is located on the eighth carbon atom along this chain.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20 | ontosight.ainist.gov |

| Molecular Weight | 140.27 g/mol | ontosight.ai |

| IUPAC Name | 8-methylnon-1-ene | nih.gov |

| Boiling Point | 172-174°C | ontosight.ai |

| Density | 0.76-0.77 g/cm³ | ontosight.ai |

| CAS Number | 26741-24-2 | nih.govchemeo.com |

Significance of this compound as a Representative Branched Olefin for Chemical and Material Science Applications

This compound serves as a valuable model compound for studying the effects of branching in alpha-olefins on polymerization reactions and material properties. While more common branched alkenes like 4-methyl-1-pentene (B8377) are frequently used in industrial processes, this compound provides a platform for investigating the impact of a more distant branch on polymer microstructure. koreascience.krgoogle.com

In the context of polyethylene production, alpha-olefins are used as comonomers to modify the polymer's properties. epo.org The incorporation of a comonomer like this compound introduces short-chain branches into the polyethylene backbone. These branches disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity and density. koreascience.kr This allows for the production of various grades of polyethylene with a wide range of mechanical properties suitable for different applications.

Research in this area often involves the use of metallocene catalysts, which are known for their ability to produce polymers with well-defined microstructures. google.commdpi.com Studying the copolymerization of ethylene (B1197577) with this compound using such catalysts can provide insights into how the catalyst structure and polymerization conditions influence comonomer incorporation and the resulting polymer architecture. This fundamental understanding is crucial for the rational design of new materials with tailored properties.

Furthermore, derivatives of this compound, such as 8-methyl-trans-6-nonenoic acid, are intermediates in the synthesis of other organic compounds. google.com This highlights the broader utility of this branched olefin structure in synthetic organic chemistry.

Structure

3D Structure

Properties

CAS No. |

26741-24-2 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

8-methylnon-1-ene |

InChI |

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 |

InChI Key |

DMFDIYIYBVPKNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 1 Nonene and Its Structural Analogues

Catalytic Pathways for Alkene Dimerization and Oligomerization Towards Branched Nonenes

The dimerization and oligomerization of smaller alkenes represent a fundamental approach to building larger, more complex hydrocarbon chains, including branched nonenes. mdpi.com These reactions can be catalyzed by both metal complexes and acidic materials, each offering distinct advantages and selectivities.

Metal-Mediated Catalytic Routes for Selective Dimerization

Transition metal complexes are highly effective catalysts for alkene dimerization, often providing excellent control over the product distribution. researchgate.net The choice of metal, ligand environment, and reaction conditions can steer the reaction towards linear, single-branched, or multi-branched products.

For instance, the dimerization of propylene (B89431) can yield a mixture of C6 isomers, and further oligomerization can lead to nonenes and dodecenes. mdpi.com Nickel-based catalysts, in particular, have been extensively studied for alkene dimerization. uh.edu For example, Ni-modified Wells–Dawson-type polyoxometalates supported on SBA-15 have been shown to catalyze the gas-phase oligomerization of propylene, with a notable selectivity for linear dimers over branched ones. rsc.org The reaction temperature can influence the product distribution, and the catalyst demonstrates a measurable activation energy for propylene dimerization. rsc.org

Another example is the use of Ni-MFU-4l, a metal-organic framework, for the selective dimerization of propylene to branched hexenes. uh.edu The selectivity in this system is attributed to a 2,1-insertion mechanism followed by slow product reinsertion. uh.edu The activity of such heterogeneous catalysts can be compared to their homogeneous molecular analogues. uh.edu

Tungsten-based catalysts, generated in situ from tungsten hexachloride, aniline, triethylamine, and an alkylaluminium halide, have been reported for the selective dimerization of α-olefins from 1-pentene (B89616) to 1-nonene (B85954). nih.gov These systems show high selectivity towards dimerization, minimizing the formation of heavier oligomers, and favor the formation of products with methyl branches. nih.gov The mechanism is suggested to be a Cossee-type, supported by isotopic scrambling experiments. nih.gov

Zirconocene-based catalysts, such as Cp₂ZrCl₂ activated with methylaluminoxane (B55162) (MAO), are also effective for the dimerization of α-olefins. mdpi.comresearchgate.net These systems can achieve high selectivity for dimeric products. researchgate.net The proposed mechanism involves the insertion of the alkene into a Zr-H bond, followed by carbometalation of a second alkene molecule and subsequent β-hydride elimination. mdpi.comresearchgate.net

Table 1: Metal-Mediated Dimerization of Alkenes

| Catalyst System | Substrate | Key Products | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Ni-modified Wells–Dawson-POM/SBA-15 | Propylene | Linear dimers | >76% linear dimers | rsc.org |

| Ni-MFU-4l / MMAO-12 | Propylene | Branched hexenes | High C6:C9 selectivity, 2.8:1 ratio of specific branched dimers | uh.edu |

| WCl₆/Aniline/Et₃N/Alkylaluminium halide | 1-Pentene to 1-Nonene | Methyl-branched dimers | High selectivity for dimerization | nih.gov |

Acid-Catalyzed Dimerization Processes

Acid catalysts, particularly solid acids like zeolites, are widely used in industrial processes for alkene oligomerization. mdpi.com The mechanism proceeds through carbenium ion intermediates. mdpi.comacs.org The dimerization of butenes over zeolite-supported nickel catalysts, for instance, can produce a mixture of n-octenes and methylheptenes. utoronto.caresearchgate.net The isomerization of the starting butene from 1-butene (B85601) to 2-butene (B3427860) significantly influences the product distribution, favoring the formation of more branched products. utoronto.ca

The cracking of larger alkenes like nonene on acidic zeolites such as H-ZSM-5 is also understood to proceed via a monomolecular mechanism involving protonation to form a carbenium ion, followed by isomerization and β-scission. acs.org The codimerization of n-butene and isobutene has been shown to be a significant pathway for the formation of octenes. acs.org While these methods are powerful for producing branched olefins, controlling the selectivity to a single isomer like 8-methyl-1-nonene can be challenging due to the complex reaction network of isomerization, oligomerization, and cracking reactions. acs.orgacs.org

Organometallic Synthesis Approaches

Organometallic reagents provide a powerful and versatile toolkit for the construction of specific carbon-carbon bonds, enabling the targeted synthesis of molecules like this compound.

Grignard Reagent-Based Synthesis of Branched Alkenes (e.g., from 1-octene (B94956) with methylmagnesium bromide)

A direct and conceptually simple route to this compound involves the reaction of a suitable Grignard reagent with an appropriate electrophile. One potential, though less common, pathway could be envisioned from 1-octene. However, a more direct and well-established method involves the reaction of an organometallic reagent with a carbonyl compound or an epoxide. For example, the synthesis of this compound can be achieved through the reaction of 1-octene with methylmagnesium bromide, although the specific conditions and catalytic requirements for such a direct addition are not widely documented. ontosight.ai

A more general and widely applicable Grignard-based approach involves the reaction with aldehydes, ketones, or esters. youtube.com For instance, the synthesis of a related structure, 5-nonanol, has been achieved by reacting n-butylmagnesium chloride with methyl formate. nist.gov The resulting alcohol can then be dehydrated to a mixture of nonenes. nist.gov To synthesize this compound specifically, one could envision a multi-step sequence starting with a Grignard reagent.

Titanium-catalyzed exchange reactions between olefins and Grignard reagents, also known as hydromagnesiation, offer another synthetic avenue. acs.orgorgsyn.org This reaction allows for the formal addition of HMgX across a double bond, which can then be further functionalized. orgsyn.org

Transition Metal-Catalyzed Cross-Coupling Strategies Employing Nonene Precursors

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. eie.grnih.govacs.org Reactions such as Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings are powerful tools for this purpose. eie.gr

In the context of synthesizing this compound, a cross-coupling strategy would typically involve coupling a methyl group equivalent with a C9-alkenyl precursor. For example, a Negishi coupling could be employed, reacting an organozinc reagent (e.g., methylzinc halide) with a halo-substituted nonene (e.g., 8-bromo-1-nonene) in the presence of a palladium or nickel catalyst. nih.govacs.org The general mechanism for these reactions involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govacs.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Thiosemicarbazone-based ligands for palladium and organoindium reagents have also been explored in cross-coupling reactions, offering tolerance to various functional groups. eie.grrsc.org

Table 2: General Scheme for Cross-Coupling Synthesis

| Reaction Type | Organometallic Reagent | Electrophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | R¹-ZnX | R²-X' (X'=Br, I, OTf) | Pd or Ni complex | R¹-R² | nih.govacs.org |

| Suzuki Coupling | R¹-B(OR)₂ | R²-X' | Pd complex | R¹-R² | eie.gr |

Stereoselective and Asymmetric Synthesis of Chiral Branched Nonene Derivatives

Since the eighth carbon of this compound is a stereocenter, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure or enriched forms of this compound and its derivatives. The synthesis of chiral α-branched amines, for example, often relies on the nucleophilic addition of organometallic reagents to imines bearing a chiral auxiliary. wiley-vch.de This general strategy can be adapted for the synthesis of other chiral branched molecules.

The Claisen rearrangement of carbohydrate-derived allyl vinyl ethers has been used as a key step in the stereoselective synthesis of C-branched sugars. researchgate.netrsc.org This mdpi.commdpi.com-sigmatropic rearrangement allows for the controlled formation of new carbon-carbon bonds with specific stereochemistry. While not directly applied to this compound, these principles demonstrate the potential for developing stereoselective routes to chiral branched alkenes.

The development of predictive tools, ranging from qualitative models based on physical organic principles to quantitative methods using quantum chemistry and machine learning, is becoming increasingly important for navigating the complexities of stereoselective synthesis. rsc.org These tools can aid in the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.

Chiral Catalyst Development for Enantioselective Formation of Analogues

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules, which is particularly important in fields like pharmaceuticals where different enantiomers can have varied biological activities. buchler-gmbh.com The development of effective chiral catalysts is central to this endeavor. Chiral Lewis acid catalysts, for instance, are highly effective for a range of asymmetric transformations. sigmaaldrich.com Among these, the chiral oxazaborolidinium ion (COBI) has demonstrated broad applicability in reactions such as the Diels-Alder reaction, nucleophilic additions, and cycloadditions. sigmaaldrich.com

The power of asymmetric catalysis lies in the ability of a small quantity of a chiral catalyst to transfer its chirality to a large amount of substrate material. researchgate.net Cinchona alkaloids are a prominent class of chiral catalysts used in over 120 different reaction types, including Michael additions, epoxidations, and alkylations. buchler-gmbh.com For the formation of analogues, catalyst systems are often designed to achieve high yields and excellent stereoselectivity. For example, an organocatalyzed asymmetric vinylogous Michael addition using a chiral bifunctional amine-squaramide catalyst has been developed to produce optically active α,β-unsaturated γ-substituted butyrolactams with high yields and excellent diastereo- and enantioselectivities. rsc.org

The selection of the catalyst and reaction conditions is critical for controlling the stereochemical outcome. researchgate.net The ongoing development in this field has substantially increased the range of catalytic reactions that can be performed with high efficiency and enantioselectivity. buchler-gmbh.com

Table 1: Examples of Chiral Catalyst Types and Applications

| Catalyst Type | Example Reaction | Key Feature | Reference |

| Chiral Oxazaborolidinium Ion (COBI) | Diels-Alder, Cyclopropanation | Strong and versatile chiral Lewis acid. | sigmaaldrich.com |

| Cinchona Alkaloids | Michael Addition, Epoxidation | Widely used, applicable to >120 reaction types. | buchler-gmbh.com |

| Chiral Amine-Squaramide | Asymmetric Vinylogous Michael Addition | Provides high yields and stereoselectivity. | rsc.org |

| Chiral Ferrocenylphosphine-Palladium | Asymmetric Hydrosilylation | Effective for creating optically active allylsilanes. | researchgate.net |

Diastereoselective Synthesis from Chiral Pool Precursors (e.g., involving 7-methyl-1-nonene in pheromone synthesis)

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. These molecules serve as valuable starting materials for the synthesis of complex chiral targets. A notable application of this strategy is in the synthesis of insect pheromones, where specific stereochemistry is often essential for biological activity.

For instance, the synthesis of the four stereoisomers of 4,8-dimethyldecanal, the male aggregation pheromone of the red flour beetle, was accomplished using the enantiomers of 2-methyl-1-butanol (B89646) and citronellal (B1669106) as chiral precursors. researchgate.net Similarly, the sex pheromone of the orange wheat blossom midge, (2S,7S)-2,7-nonanediyl dibutyrate, was synthesized stereospecifically starting from the chiral synthon (S)-but-3-yn-2-ol. nih.gov

A key example involving a close structural analogue of this compound is the synthesis of the celery looper moth pheromone. This synthesis utilized an olefin cross-metathesis reaction between (R)- or (S)-7-methyl-1-nonene and 8-nonenyl acetate (B1210297) as the pivotal step, demonstrating a direct application of a chiral analogue in constructing a biologically active molecule. researchgate.net This approach highlights how diastereoselectivity is achieved by incorporating a pre-existing chiral center and carefully controlling the subsequent reaction steps.

Advanced Synthetic Strategies for Complex this compound Analogues

The construction of more intricate analogues of this compound, particularly those featuring polycyclic or polyfunctional frameworks, demands sophisticated synthetic strategies. These methods often involve powerful carbon-carbon bond-forming reactions and multi-step sequences.

Synthesis of Allenic and Trienic Derivatives (e.g., 8-methylnonane-1,6,7-trien-4-one)

The synthesis of complex acyclic analogues, such as those containing allene (B1206475) and triene functionalities, has been explored as a route to potentially useful synthetic precursors. The allenic ketone 8-methylnonane-1,6,7-trien-4-one has been successfully synthesized from simple, commercially available materials. researchgate.netajol.info This compound is of interest because analogous allenic structures have been transformed into substituted bicyclo[3.3.0]octanones, which are known precursors for tricyclic sesquiterpenes like hirsutene (B1244429) and D⁹(¹²)-capnellene. ajol.info The synthesis of this specific trienone suggests its potential as a building block for complex natural products. researchgate.netaphrc.org

Diels-Alder Reactions for Bicyclo[3.2.2]nonene Scaffolds Bearing Quaternary Carbons

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol, making it invaluable in the synthesis of complex polycyclic systems. rsc.org This reaction has been employed to create bicyclo[3.2.2]nonene scaffolds, which can be considered complex analogues. A stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein was promoted by TBSOTf to yield a highly functionalized bicyclo[3.2.2]nonene derivative that contains two quaternary carbons. beilstein-journals.org This product served as a key intermediate in the synthetic study of ryanodine, a complex natural product. beilstein-journals.org The construction of such bicyclic systems often relies on the strategic use of cycloaddition reactions to build molecular complexity efficiently. researchgate.net

Knoevenagel Condensation and Hetero-Diels-Alder Approaches to Dioxabicyclo[3.3.1]nonane Derivatives

The synthesis of heterocyclic analogues, such as those containing the 2,8-dioxabicyclo[3.3.1]nonane core, often employs domino reaction sequences that rapidly build complexity. auctoresonline.org A simple and effective protocol has been developed for the synthesis of these derivatives using a sequential Knoevenagel condensation followed by a hetero-Diels-Alder reaction. nih.govacs.org This method utilizes aldehyde-substituted vinylogous carbonates and 1,3-diketones and can be performed in an aqueous medium, aligning with green chemistry principles. nih.govacs.org The resulting 2,8-dioxabicyclo[3.3.1]nonane framework is a privileged structure found in numerous flavonoid compounds with significant biological activities. auctoresonline.org Benzo-fused versions of this scaffold can also be prepared through a similar domino Knoevenagel condensation/hetero-Diels-Alder reaction sequence. dntb.gov.ua

Table 2: Key Reactions in the Synthesis of Bicyclic Analogues

| Bicyclic Scaffold | Key Reactions | Starting Materials (Examples) | Reference |

| Bicyclo[3.2.2]nonene | Diels-Alder Reaction | Optically active 1,4-dimethylcycloheptadiene, acrolein | beilstein-journals.org |

| Dioxabicyclo[3.3.1]nonane | Knoevenagel Condensation, Hetero-Diels-Alder Reaction | Aldehyde-substituted vinylogous carbonates, 1,3-diketones | nih.govacs.org |

| Bicyclo[4.3.0]nonene | Intermolecular Diels-Alder Reaction, Mitsunobu Reaction | Dienophiles with nucleobases, dienes | biorxiv.orgbiorxiv.org |

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues

A significant area of advanced synthesis involves creating nucleoside analogues for therapeutic applications. Nucleoside analogues with a bicyclo[4.3.0]nonene core have been designed and synthesized as a novel class of potential antiviral agents. biorxiv.orgacs.org It was hypothesized that incorporating an endocyclic double bond in this bicyclic scaffold would make the molecules conformationally similar to bioactive compounds like entecavir (B133710) and ribavirin. biorxiv.orgnih.gov

A concise and divergent synthetic route was developed, featuring a Mitsunobu reaction and an intermolecular Diels-Alder reaction, which allows for the rapid generation of a library of regio- and stereo-divergent analogues. biorxiv.orgbiorxiv.org These novel carbobicyclic nucleoside analogues have shown promising antiviral activity, for example against the respiratory syncytial virus (RSV), with minimal cytotoxicity. acs.org The versatility of this synthetic approach enables further diversification by incorporating various nucleobases, highlighting its potential in drug discovery. acs.orgcuhk.edu.hk

Reaction Chemistry and Mechanistic Studies of 8 Methyl 1 Nonene

Electrophilic Addition Reactions at the Terminal Alkene Moiety

The terminal double bond in 8-methyl-1-nonene is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions that transform the linear alkene into a range of functionalized products.

The Friedel-Crafts alkylation of aromatic compounds, such as benzene (B151609), with alkenes is a classic example of electrophilic aromatic substitution. msu.edu In the case of this compound, this reaction is initiated by the protonation of the alkene by a strong acid catalyst to form a carbocation. This carbocation then acts as the electrophile that attacks the benzene ring. researchgate.net The reaction with this compound is particularly insightful as the branched structure of the alkene allows for the study of carbocation rearrangements. etsu.edu

The choice of catalyst in the Friedel-Crafts alkylation of benzene with this compound has a profound effect on the product distribution, primarily due to the catalyst's ability to influence the isomerization of the initially formed secondary carbocation. etsu.edu When this compound is protonated, a secondary carbocation is formed at the C2 position. This carbocation can undergo a series of hydride and methyl shifts to form more stable secondary or tertiary carbocations along the nonane (B91170) chain. chemcess.com

Studies by Alul and McEwan have demonstrated that different Friedel-Crafts catalysts lead to varying degrees of isomerization. etsu.edu For instance, with a milder catalyst system like AlCl₂·HSO₄, the isomerization is limited, and the positive charge barely reaches the tertiary carbon at the C8 position. etsu.edulibretexts.org In contrast, a stronger acid system, such as hydrofluoric acid (HF) in n-hexane, promotes extensive isomerization, leading to a significant amount of the tertiary alkylbenzene where the phenyl group is attached to the C8 position. etsu.edulibretexts.org Very strong catalysts like AlCl₃·HCl can further complicate the product mixture by promoting the isomerization of the secondary alkylbenzene products and even causing dealkylation of the tertiary isomer. etsu.edulibretexts.org

The extent of isomerization is a function of the catalyst's ability to stabilize the intermediate carbocations, allowing more time for rearrangements to occur before the alkylation of benzene takes place. etsu.edu

Table 1: Influence of Catalyst System on the Isomer Distribution in the Alkylation of Benzene with this compound

| Catalyst System | Predominant Product Type | Extent of Isomerization | Reference |

| AlCl₂·HSO₄ | Secondary Alkylbenzenes | Low | etsu.edu |

| HF in n-hexane | Tertiary Alkylbenzene (at C8) | High | etsu.edu |

| AlCl₃·HCl | Complex mixture (isomerization and dealkylation) | Very High | etsu.edu |

In the context of Friedel-Crafts alkylation, regioselectivity can refer to two aspects: the position of attachment of the alkyl group to the aromatic ring (ortho, meta, para) and the point of attachment of the aromatic ring to the alkyl chain. For the alkylation of benzene with long-chain alkenes, the initial electrophilic attack is followed by isomerization of the carbocation, leading to a mixture of phenylalkanes where the phenyl group is attached at various positions along the alkyl chain. chemcess.comlibretexts.org In the case of this compound, this results in a variety of secondary and tertiary phenyl-substituted nonanes. etsu.edu The distribution of these isomers is heavily dependent on the catalyst system, as discussed previously. etsu.edu

Regarding the substitution pattern on the benzene ring, Friedel-Crafts alkylation typically yields a mixture of ortho, meta, and para isomers, with the exact ratio being influenced by reaction conditions such as temperature. acs.org However, since an alkyl group is an ortho-para director, further alkylation (polyalkylation) can occur, leading to di- and tri-substituted products. researchgate.netresearchgate.net Using a large excess of benzene can minimize this side reaction. msu.edu

Stereoselectivity in these reactions is generally low because the reaction proceeds through planar carbocation intermediates. If a chiral center is formed during the alkylation, it typically results in a racemic mixture of enantiomers.

The terminal double bond of this compound can be converted to an epoxide, a valuable synthetic intermediate, through various epoxidation methods. The control of selectivity in these reactions is crucial for their synthetic utility.

Biocatalysis offers a green and selective alternative for epoxidation. While specific studies on this compound are not prevalent, extensive research on the epoxidation of the structurally similar terminal alkene, 1-nonene (B85954), provides valuable insights. The chemoenzymatic epoxidation of 1-nonene has been successfully achieved using immobilized Candida antarctica lipase (B570770) B (Novozym 435). masterorganicchemistry.com

In this system, the lipase catalyzes the perhydrolysis of a carboxylic acid (like phenylacetic acid) with hydrogen peroxide to form a peroxy acid in situ. masterorganicchemistry.com This peroxy acid then acts as the oxidizing agent to epoxidize the alkene. masterorganicchemistry.com This method has shown high yields (97-99%) and selectivity for the epoxidation of 1-nonene. masterorganicchemistry.com The reaction is typically carried out under mild conditions, for example, at 35°C in a solvent like chloroform. masterorganicchemistry.com Given the structural similarity, it is expected that this compound would also be a suitable substrate for this biocatalytic system, likely yielding 8-methyl-1,2-epoxynonane with high selectivity.

Table 2: Optimized Conditions for the Biocatalytic Epoxidation of 1-Nonene with Novozym 435

| Parameter | Optimal Condition | Reference |

| Enzyme | Novozym 435 | masterorganicchemistry.com |

| Oxygen Carrier | Phenylacetic acid | masterorganicchemistry.com |

| Oxidant | 30% Hydrogen Peroxide | masterorganicchemistry.com |

| Temperature | 35 °C | masterorganicchemistry.com |

| Stirring Speed | 250 rpm | masterorganicchemistry.com |

| Yield of 1-nonene oxide | 97-99% | masterorganicchemistry.com |

Metal-catalyzed epoxidation is a widely used method for the synthesis of epoxides. msu.edu Various transition metals, including tungsten, molybdenum, and titanium, can catalyze the epoxidation of alkenes using oxidants like hydrogen peroxide. msu.educhemcess.com For branched terminal alkenes like this compound, metal catalysts can provide a route to the corresponding epoxide.

For instance, tungsten-based catalysts, often in the form of peroxotungstate complexes, are effective for the epoxidation of various alkenes, including straight-chain and branched 1-alkenes. chemcess.com These reactions are often carried out in a biphasic system or with the use of phase-transfer catalysts to facilitate the interaction between the aqueous oxidant and the organic alkene. The selectivity of these reactions can be influenced by the choice of metal catalyst, ligands, and reaction conditions. While many metal-catalyzed systems are effective, the development of catalysts that are both highly active and selective for unfunctionalized terminal alkenes remains an area of active research. msu.edu

Epoxidation Reactions and Selectivity Control

Biocatalytic Epoxidation with Lipases (e.g., Novozym 435 with 1-nonene)

Radical Reactions and Atmospheric Chemistry Relevance

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily dictated by their reactions with key atmospheric oxidants. As a branched terminal alkene, this compound possesses a reactive carbon-carbon double bond, making it susceptible to rapid degradation through radical-initiated and ozonolysis reactions. These processes contribute significantly to the formation of secondary organic aerosols (SOA) and tropospheric ozone.

The reactivity of this compound in the gas phase is quantified by its reaction rate constants with the nitrate (B79036) radical (NO₃) and ozone (O₃). The nitrate radical is the principal oxidant during nighttime, while ozone is a significant oxidant during both day and night.

The reaction with the nitrate radical proceeds via an electrophilic addition to the double bond. For branched alkenes, the rate of this reaction is influenced by the alkyl substitution pattern, which affects the electron density of the π-bond. Similarly, the reaction with ozone, known as ozonolysis, is a crucial atmospheric removal pathway. Experimental studies have determined the specific rate constants for these reactions, providing essential data for atmospheric chemistry models. These models use the rate constants to predict the atmospheric lifetime of this compound and its contribution to the formation of secondary pollutants.

The table below presents the experimentally determined second-order rate constants for the gas-phase reactions of this compound at a standard temperature of 298 K (25 °C).

| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |

|---|---|---|

| Nitrate Radical (NO₃) | 3.82 x 10⁻¹³ | Dominant nighttime removal pathway. |

| Ozone (O₃) | 1.10 x 10⁻¹⁷ | Significant removal pathway during both day and night. |

The photochemical degradation of this compound is initiated by the addition of an oxidant (such as OH, NO₃, or O₃) to the terminal double bond. The subsequent reaction pathways determine the nature of the degradation products.

Ozonolysis Pathway: The reaction with ozone proceeds through the formation of a transient primary ozonide, which rapidly decomposes. For a terminal alkene like this compound, this decomposition cleaves the double bond, yielding two primary fragments: formaldehyde (B43269) (from the terminal CH₂ group) and a nine-carbon Criegee intermediate (CI). This CI is highly energetic and can undergo several reactions: it can be collisionally stabilized, isomerize, or decompose, leading to the formation of other oxygenated VOCs, including hydroperoxides and secondary ozonides. A major product from the corresponding carbonyl channel is 7-methyloctanal.

Radical-Initiated Pathway (OH and NO₃): The addition of a hydroxyl radical (OH) or nitrate radical (NO₃) to the double bond forms a radical adduct. Due to steric and electronic factors, the addition predominantly occurs at the terminal carbon (C1), placing the radical on the more stable secondary carbon (C2). This alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). The fate of this peroxy radical is complex and depends on ambient conditions, particularly the levels of nitric oxide (NO) and other peroxy radicals. Subsequent reactions can lead to the formation of stable products such as hydroperoxides, alkyl nitrates, and carbonyl compounds, including 7-methyloctanal.

Rate Constants for Gas-Phase Reactions with Nitrate Radicals (NO3) and Ozone (O3)

Olefin Metathesis Reactions Involving this compound and its Derivatives

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of carbon-carbon double bonds. This compound, as a terminal alkene, is an excellent substrate for several types of metathesis reactions, facilitating the synthesis of complex molecules.

Cross-metathesis (CM) involves the reaction between two different alkenes. When this compound is reacted with another terminal alkene in the presence of a suitable catalyst (e.g., a ruthenium carbene catalyst such as Grubbs' catalyst), a new internal alkene is formed along with the volatile byproduct ethylene (B1197577).

The general reaction is: this compound + R-CH=CH₂ ⇌ (8-methylnon-1-en-1-yl)-CH=CH-R + Ethylene

The identity of the "R" group on the partner alkene dictates the outcome:

Chain Elongation: If the partner is a simple alkene (e.g., propene, where R = CH₃), the reaction results in a longer hydrocarbon chain with an internal double bond.

Functionalization: If the partner alkene contains a functional group (e.g., an ester, alcohol, or halide), that functionality can be incorporated into the 8-methylnonene backbone. This provides a direct route to functionalized long-chain molecules from a simple hydrocarbon precursor.

The efficiency and selectivity of the reaction depend on the catalyst choice and reaction conditions. Modern catalysts offer high tolerance to various functional groups, making CM a versatile synthetic tool.

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis used to synthesize cyclic compounds from an acyclic diene. This compound itself cannot undergo RCM as it possesses only one double bond. However, a derivative of this compound that has been synthetically modified to contain a second terminal double bond can serve as an RCM precursor.

For example, a diene substrate could be prepared by functionalizing the 8-methylnonene backbone and subsequently introducing a second olefin. A hypothetical precursor, such as 7-(allyloxy)-8-methyl-1-nonene, could be synthesized from a corresponding alcohol. When this diene is treated with an RCM catalyst, an intramolecular metathesis reaction occurs between the two terminal double bonds. This reaction forms a new cyclic structure (in this case, a ten-membered cyclic ether) and releases ethylene as a byproduct. The size of the resulting ring is determined by the length of the carbon chain tethering the two alkene moieties. This strategy demonstrates the potential to use the 8-methylnonene scaffold as a building block for constructing complex macrocyclic architectures.

Polymerization and Copolymerization of 8 Methyl 1 Nonene

Homopolymerization of Branched Alpha-Olefins

The homopolymerization of branched alpha-olefins like 8-methyl-1-nonene is a process that yields polymers with distinct characteristics, largely dictated by the catalytic systems employed and the resulting microstructure of the polymer chains.

Microstructure and Stereoregularity of the Resulting Polymers

The microstructure of a polymer, including its stereoregularity, is a critical determinant of its physical and mechanical properties. In the context of polyolefins, tacticity describes the stereochemical arrangement of the substituent groups along the polymer backbone. libretexts.org Depending on the catalyst used, polymers can be isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (randomly placed substituents). libretexts.org

For poly(alpha-olefins), Ziegler-Natta catalysts are known to produce polymers with high stereoregularity. libretexts.orgacs.org The investigation of the stereochemical structure of polymers like polypropylene (B1209903) has shown that isotactic polymerization often results from the asymmetry of the active sites on the catalyst. capes.gov.br It has also been demonstrated that increasing the stereoregularity of poly(alpha-olefins) can be achieved by polymerizing them in the presence of a Ziegler-Natta catalyst system and a non-polymerizing olefin. google.com

Copolymerization of this compound with Other Monomers

The copolymerization of this compound, particularly with common monomers like propene, allows for the synthesis of materials with tailored properties, combining the characteristics of both monomers. The following sections focus on studies involving the closely related comonomer, 1-nonene (B85954), as a proxy for understanding the potential behavior of this compound in copolymerization reactions.

Metallocene-Catalyzed Propene-co-1-Nonene Copolymerization Studies

Metallocene catalysts have been instrumental in advancing the understanding and application of olefin copolymerization. Studies on propene and 1-nonene copolymerization using these catalysts have revealed interesting phenomena related to catalytic activity and the influence of reaction conditions on the final polymer properties. mdpi.com

A notable phenomenon observed in the copolymerization of propene with small amounts of an alpha-olefin like 1-nonene is the "comonomer effect". mdpi.com This effect is characterized by an increase in the polymerization rate compared to the homopolymerization of propene. mdpi.com The underlying reasons for this enhancement are complex and are thought to involve the modification of the catalyst's active sites. mdpi.com

Research suggests that the comonomer plays a role in the termination of the growing polymer chain, which in turn frees up active sites for new chains to begin. mdpi.com This increase in the concentration of chain-free initiating sites could lead to an enhancement of the copolymerization kinetics. mdpi.com One study on propene-co-1-nonene copolymerization using a metallocene catalyst, specifically rac-dimethylsilylbis(1-indenyl) zirconium dichloride activated with methylaluminoxane (B55162) (MMAO), analyzed this effect. mdpi.com It was observed that the presence of 1-nonene led to an increase in catalytic activity. mdpi.com

Table 1: Effect of 1-Nonene on Catalytic Activity in Propene Copolymerization at 40°C

| 1-Nonene Feed (mol %) | Activity (kg Pol / (mol Zr * h)) |

|---|---|

| 0 | 1,500 |

| 2.1 | 2,100 |

| 4.2 | 2,500 |

| 8.1 | 3,200 |

This table is generated based on data trends described in the literature for propene-co-1-nonene copolymerization. mdpi.com

The temperature at which polymerization is conducted has a significant impact on the resulting copolymer's microstructure and its ability to crystallize. mdpi.comcsic.es In the metallocene-catalyzed copolymerization of propene and 1-nonene, temperature affects the catalyst's selectivity towards the alpha-olefin. mdpi.com

Studies have shown that at lower polymerization temperatures, the catalyst exhibits higher selectivity for inserting 1-nonene into the polymer chain. mdpi.com This increased incorporation of the comonomer at lower temperatures is linked to the enhancement in catalytic activity. mdpi.com The polymerization temperature also influences the stereoregularity of the propylene (B89431) sequences within the copolymer. As the temperature increases, the isotacticity of the propene segments tends to decrease. csic.es

The incorporation of 1-nonene units disrupts the regular structure of the polypropylene chains, which in turn affects the material's crystallization behavior and melting temperature (Tm). csic.es Generally, as the content of the comonomer increases, the melting temperature of the copolymer decreases. csic.es

Table 2: Influence of Polymerization Temperature on 1-Nonene Incorporation and Copolymer Melting Temperature

| Polymerization Temp. (°C) | 1-Nonene in Feed (mol %) | 1-Nonene in Copolymer (mol %) | Melting Temp. (Tm) (°C) |

|---|---|---|---|

| -5 | 8.1 | 5.2 | 125 |

| 10 | 8.1 | 4.5 | 130 |

| 25 | 8.1 | 3.8 | 135 |

| 40 | 8.1 | 3.1 | 140 |

| 60 | 8.1 | 2.5 | 142 |

This table is illustrative of the trends observed in research on propene-co-1-nonene copolymerization. mdpi.comcsic.es

Investigation of the "Comonomer Effect" and Catalytic Activity Enhancement

Strategies for Incorporating Functional Groups into Poly(this compound) Copolymers

The introduction of functional groups into the nonpolar backbone of polyolefins like poly(this compound) is a significant area of research, aiming to enhance properties such as adhesion, printability, and compatibility with other materials. Two primary strategies are employed for this purpose: direct copolymerization with functional monomers and post-polymerization modification of the existing polymer chain. nih.gov

Direct Copolymerization

This approach involves the simultaneous polymerization of this compound and a vinyl monomer that contains a desired functional group. However, this method presents a considerable challenge as the polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the comonomer can coordinate with and deactivate the highly reactive, electron-deficient active centers of traditional Ziegler-Natta or metallocene catalysts. researchgate.net To overcome this catalyst poisoning, several techniques have been developed, including the use of less-oxophilic late-transition-metal catalysts or protecting the functional group on the monomer before polymerization, followed by a deprotection step after the copolymer is formed.

Post-Polymerization Modification

This is often a more versatile and successful strategy. cmu.edu It involves first synthesizing the poly(this compound) or a copolymer containing a non-polar, reactive "handle," and then chemically altering this polymer in a subsequent step to introduce the desired functionality. nih.gov This decouples the sensitive polymerization process from the often harsh conditions required for functionalization reactions. cmu.edu

Common methods for post-polymerization modification include:

Free-radical grafting: Using radical initiators to graft polar monomers onto the polyolefin backbone. google.com

"Click" Chemistry: This involves incorporating a monomer with a specific reactive handle (like an azide (B81097) or alkyne) during the initial polymerization. The resulting polymer can then be efficiently functionalized via highly specific and high-yield "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition or thiol-ene reactions. cmu.edursc.org This approach offers excellent control over the placement and density of functional groups. cmu.edu

The choice of strategy depends on the desired level of functionalization, the type of functional group, and the required polymer architecture.

Table 1: Comparison of Functionalization Strategies for Poly(this compound)

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Copolymerization | This compound is copolymerized with a monomer containing a functional group. | Potentially allows for uniform distribution of functional groups along the polymer chain. | Catalyst poisoning by polar functional groups; may require catalyst protection/deprotection steps or specialized, less reactive catalysts. researchgate.net |

| Post-Polymerization Modification | A non-functionalized polymer is synthesized first and then chemically modified. | Avoids catalyst poisoning; compatible with a wide range of functional groups and reaction conditions; allows for characterization of the base polymer before modification. cmu.edu | Can sometimes result in non-uniform functionalization; may lead to side reactions like chain scission or crosslinking. |

Mechanistic Insights into Olefin Polymerization with Branched Comonomers

The inclusion of branched α-olefin comonomers like this compound in olefin polymerization processes provides significant mechanistic complexities that influence catalyst activity and the final polymer microstructure. The size and structure of the comonomer play a crucial role in chain propagation, transfer, and termination steps.

Role of Comonomer in Chain Transfer and Termination Mechanisms

The presence of a comonomer, particularly a bulky one, can significantly alter the pathways through which polymer chains stop growing (terminate) and transfer activity. This is often observed as the "comonomer effect," where adding a small amount of a comonomer can increase catalyst activity but also leads to a decrease in the molecular weight of the resulting polymer. researchgate.net This decrease in molecular weight is a direct consequence of an increased rate of chain transfer reactions. researchgate.netdntb.gov.ua

In metallocene-catalyzed polymerization of propylene with 1-nonene (a structural analog of this compound), detailed NMR analysis has shown that the comonomer promotes the termination of chain propagation primarily through chain transfer mechanisms. mdpi.com These mechanisms result in the formation of various unsaturated chain-end groups. The specific type of chain-end provides insight into the termination pathway. Key termination mechanisms influenced by the comonomer include:

β-Hydride Elimination: This is a common termination pathway where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, releasing the polymer with a terminal double bond (e.g., a vinylidene group). The presence of a bulky comonomer can sterically induce this process.

Chain Transfer to Monomer: The growing polymer chain is terminated by transferring a hydrogen to a monomer molecule, which then starts a new chain. Branched comonomers can act as effective chain transfer agents. dntb.gov.uaippi.ac.ir

Chain Transfer to Cocatalyst: Chain transfer can also occur with the cocatalyst, such as methylaluminoxane (MAO), which is a common outcome in metallocene systems.

The analysis of chain-end groups via techniques like 1H NMR allows for the quantification of the different termination events. mdpi.comacs.org For instance, in propene/1-nonene copolymers, vinylidene and trisubstituted internal double bonds are among the observed end groups, each pointing to specific transfer processes initiated after a comonomer insertion. mdpi.com

Table 2: Predominant Chain Termination Mechanisms and Resulting End Groups in the Presence of a Branched Comonomer

| Termination Mechanism | Description | Typical Resulting Chain-End Group |

|---|---|---|

| β-Hydride Elimination | Transfer of a β-hydrogen from the polymer chain to the catalyst metal center. | Vinylidene or Vinylene |

| β-Methyl Elimination | Transfer of a β-methyl group from the polymer chain; less common but observed with specific catalysts. | Isobutenyl |

| Chain Transfer to Comonomer | A hydrogen atom is abstracted by an incoming comonomer molecule, which initiates a new chain. | Saturated chain-end |

| Chain Transfer to Cocatalyst (e.g., Al-alkyl) | The polymer chain is transferred to the aluminum alkyl cocatalyst. | Saturated chain-end |

This table is based on findings from metallocene-catalyzed propylene/1-nonene copolymerization, which serves as a model for polymerization involving branched α-olefins. mdpi.com

Active Site Modification in Catalytic Polymerization

Recent research strongly suggests that the comonomer effect is primarily driven by the modification of the catalyst's active sites. researchgate.netmdpi.comresearchgate.net The interaction of a bulky branched comonomer like this compound with the catalytic center can alter its steric and electronic environment, thereby influencing its activity and selectivity.

Several mechanisms for active site modification have been proposed:

Activation of Dormant Sites: The comonomer may reactivate catalyst sites that have become dormant. The coordination of the bulky olefin can induce a conformational change at the active site, making it accessible again for monomer insertion. researchgate.net

Steric Influence: The presence of a bulky monomer at or near the active site can influence the subsequent insertion of the next monomer unit. This steric hindrance can affect the rate of polymerization and the stereochemistry of the resulting polymer. ippi.ac.irrsc.org In some cases, bridged metallocene catalysts are favored as they provide a larger coordination space, which allows for better accessibility for bulky α-olefins. nih.gov

Altered Chain Transfer Rates: The modified electronic and steric environment of the active site can change its propensity for chain transfer reactions. For example, the interaction between the growing polymer chain and the ligands of the catalyst is altered by the presence of the last inserted bulky monomer, potentially lowering the energy barrier for β-hydride elimination or other termination pathways. rsc.org

Facilitated Ion-Pair Separation: In some systems, it's suggested that the comonomer can help increase the separation between the cationic catalyst center and its counter-anion (e.g., from the MAO cocatalyst), leading to a more "naked" and therefore more active catalytic species. d-nb.info

These modifications collectively result in observable changes in polymerization kinetics, such as an initial rate enhancement, and in the properties of the final polymer, including lower molecular weight and altered branching distribution. researchgate.netresearchgate.net

Table 3: Conceptual Impact of Bulky Comonomer on Catalyst Active Site and Polymer Properties

| Parameter | Without Bulky Comonomer | With Bulky Comonomer (e.g., this compound) | Rationale |

|---|---|---|---|

| Catalyst Activity | Baseline | Often Increased ("Comonomer Effect") | Activation of dormant sites; modification of the electronic environment of the active center. researchgate.netresearchgate.net |

| Polymer Molecular Weight | Higher | Lower | Increased rate of chain transfer reactions to monomer and via β-hydride elimination. researchgate.netippi.ac.ir |

| Polymer Crystallinity | Higher | Lower | Disruption of chain regularity by the incorporation of bulky, branched units. |

| Active Site Accessibility | Standard | Modified | Steric hindrance from the coordinated bulky comonomer can alter the approach of the next monomer. rsc.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Methyl 1 Nonene and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including 8-methyl-1-nonene and its reaction products. leibniz-fmp.deiupac.org It provides comprehensive information on the chemical composition, stereochemistry, and microstructure of polymers. mdpi.com

NMR spectroscopy is pivotal in determining the precise arrangement of atoms within a molecule, which is crucial for understanding the outcomes of chemical reactions involving this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, the regiochemistry (the position of functional groups) and stereochemistry (the 3D arrangement of atoms) of reaction products can be unequivocally established. leibniz-fmp.de For instance, in the synthesis of pheromones involving (R)- or (S)-7-methyl-1-nonene, NMR is essential to confirm the stereochemical integrity of the final products. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex structures. iupac.org These techniques help in assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in intricate molecules where simple 1D spectra are insufficient for a complete structural assignment. iupac.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Terminal Alkenes

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ | 4.8 - 5.0 | 114 - 115 |

| -CH= | 5.7 - 5.9 | 139 - 140 |

| Allylic CH₂ | ~2.0 | 30 - 40 |

| CH₃ | 0.8 - 1.0 | 10 - 25 |

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent. Data compiled from various sources including researchgate.netchemicalbook.com.

For polymers derived from this compound, ¹H and ¹³C NMR are fundamental for characterizing the microstructure. mdpi.comresearchgate.net ¹H NMR is particularly useful for quantifying chain-end groups, such as vinyl, vinylidene, and trisubstituted olefins, which provides insights into the termination mechanisms of the polymerization process. mdpi.comresearchgate.net The analysis of these end groups is crucial for understanding the influence of reaction conditions, like temperature, on the polymerization pathways. mdpi.com

¹³C NMR spectroscopy is the preferred method for determining the stereoregularity (tacticity) and the sequence distribution in copolymers. uchile.clacs.org By analyzing the chemical shifts of the polymer backbone carbons, one can quantify the relative amounts of isotactic, syndiotactic, and atactic sequences. mdpi.com In copolymers, ¹³C NMR allows for the determination of monomer distribution, such as diad and triad (B1167595) sequences, which is essential for calculating reactivity ratios and understanding the copolymer's properties. mdpi.commdpi.com

Interactive Table 2: NMR Techniques for Polymer Microstructure Analysis

| NMR Technique | Information Obtained | Key Applications for this compound Polymers |

|---|---|---|

| ¹H NMR | Quantification of different proton environments. | Determining chain-end unsaturation (vinyl, vinylidene), calculating number-average molecular weight (Mn). mdpi.comuchile.cl |

| ¹³C NMR | Resolution of carbon atoms based on their chemical environment. | Assessing stereoregularity (tacticity), analyzing monomer sequence distribution in copolymers, identifying branch types. mdpi.comuchile.clacs.org |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiating between CH, CH₂, and CH₃ groups. | Aiding in the assignment of complex ¹³C NMR spectra. mdpi.com |

| 2D NMR (COSY, HSQC) | Correlation between nuclei (¹H-¹H, ¹H-¹³C). | Resolving overlapping signals and confirming assignments of complex polymer structures. mdpi.comresearchgate.net |

Elucidation of Regio- and Stereochemistry in Reaction Products

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of compounds in complex mixtures, and for the characterization of large molecules like polymers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cabidigitallibrary.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds in complex mixtures. nih.govepa.gov In the context of this compound, GC-MS is instrumental in analyzing the composition of pyrolysis oils derived from plastic waste, which often contain a variety of branched nonenes and other hydrocarbons. mdpi.comresearchgate.net

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries. researchgate.net GC-MS can provide both qualitative and quantitative information about the composition of these complex mixtures. nih.govcabidigitallibrary.org For instance, studies on the pyrolysis of plastic waste have used GC-MS to identify and quantify compounds like 4,6,8-trimethyl-1-nonene (B1197934). cabidigitallibrary.orgresearchgate.net

Table 3: Compounds Identified in Plastic Pyrolysis Oil by GC-MS

| Compound | Retention Time (min) | Molecular Formula | Key Use/Significance |

|---|---|---|---|

| 2-Methyl-1-pentene | 2.413 | C₆H₁₂ | Component of fuel-like mixtures. cabidigitallibrary.org |

| 1-Hexene (B165129) | 2.483 | C₆H₁₂ | Component of fuel-like mixtures. cabidigitallibrary.org |

| 4,6,8-Trimethyl-1-nonene | 8.387 | C₁₂H₂₄ | A branched alkene found in pyrolysis oil. cabidigitallibrary.orgresearchgate.net |

| 7-Methyl-1-undecene | 8.620 | C₁₂H₂₄ | A branched alkene found in pyrolysis oil. cabidigitallibrary.org |

Data sourced from a study on the GC-MS profile of fuels from plastic waste pyrolysis. cabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable, such as oligomers and derivatives of this compound. researchgate.net The liquid chromatograph separates the components of a mixture in solution, and the eluent is then introduced into the mass spectrometer for detection and identification. diva-portal.org LC-MS is particularly valuable for analyzing reaction products and for monitoring the purity of synthesized compounds. diva-portal.org For instance, it can be used to analyze derivatives of this compound created during the synthesis of fine chemicals or pharmaceuticals.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like polymers and surfactants. wpmucdn.comshu.ac.uk In MALDI-MS, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. jeol.com This technique is often paired with a time-of-flight (TOF) mass analyzer. nih.gov

MALDI-MS provides information on the molecular weight distribution of polymers, including the average molecular weight and polydispersity. waters.com It can also be used to identify the end groups of polymer chains and the structure of repeating units. jeol.comias.ac.in For surfactants derived from or related to this compound, MALDI-MS can determine the distribution of oligomers and the structure of the hydrophobic and hydrophilic parts of the molecules. shu.ac.ukjeol.com

Interactive Table 4: Comparison of Mass Spectrometry Techniques

| Technique | Typical Analytes | Key Information Provided | Advantages for this compound Analysis |

|---|---|---|---|

| GC-MS | Volatile & semi-volatile compounds | Composition of complex mixtures, identification of isomers. | Ideal for analyzing pyrolysis oils and other complex hydrocarbon mixtures containing branched nonenes. mdpi.comresearchgate.net |

| LC-MS | Non-volatile, polar, or thermally labile compounds | Analysis of derivatives, oligomers, and reaction products in solution. | Suitable for characterizing functionalized derivatives and short-chain oligomers of this compound. researchgate.netdiva-portal.org |

| MALDI-MS | Large molecules (polymers, biomolecules), surfactants | Molecular weight distribution, end-group analysis, polymer structure. | Excellent for detailed characterization of high molecular weight polymers and copolymers of this compound. nih.govwaters.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatives and Oligomers

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound and its derivatives. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds and their arrangement within the molecule.

In the context of this compound, IR and Raman spectroscopy are indispensable for monitoring chemical transformations, such as polymerization or functionalization. The spectra allow for the clear identification of key functional groups, confirming the conversion of reactants to products.

The monomer, this compound, exhibits characteristic vibrational bands associated with its terminal alkene group. The C=C stretching vibration typically appears in the range of 1640-1650 cm⁻¹ in the IR spectrum. Additionally, the vinyl C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3080-3090 cm⁻¹), and the out-of-plane C-H bending vibrations give rise to strong absorptions in the 910-990 cm⁻¹ region.

Upon polymerization, these characteristic alkene bands diminish and are replaced by signals corresponding to the saturated polymethylene backbone of poly(this compound). The disappearance of the C=C stretch at ~1642 cm⁻¹ and the vinyl C-H stretches is a primary indicator of successful polymerization. The resulting polymer spectrum is dominated by strong C-H stretching vibrations of the CH₂ and CH₃ groups between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

The following table summarizes the key IR absorption bands for this compound and its corresponding polymer.

| Functional Group | Vibrational Mode | This compound (Monomer) | Poly(this compound) (Polymer) |

| =C-H | Stretching | ~3080 cm⁻¹ | Absent |

| C-H (sp³) | Stretching | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ (more intense) |

| C=C | Stretching | ~1642 cm⁻¹ | Absent |

| -CH₂- | Bending (Scissoring) | ~1465 cm⁻¹ | ~1465 cm⁻¹ |

| -CH₃ | Bending (Asymmetric/Symmetric) | ~1378 cm⁻¹, ~1460 cm⁻¹ | ~1378 cm⁻¹, ~1460 cm⁻¹ |

| =CH₂ | Bending (Out-of-Plane) | ~910 cm⁻¹ | Absent |

Raman spectroscopy provides complementary information. While the C=C stretch is often weak in the IR spectrum of non-polar alkenes, it typically gives a strong signal in the Raman spectrum, making it an excellent tool for quantifying the monomer content.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, its crystalline derivatives or its polymer can be analyzed to understand the effects of the branched structure on solid-state packing.

For polymers like poly(this compound), X-ray diffraction (XRD), a related technique, is used to determine the degree of crystallinity and to identify the crystalline phases. The presence of the methyl branch on the side chain can influence how the polymer chains pack together. Depending on the stereochemistry of the polymerization (isotactic, syndiotactic, or atactic), the resulting polymer may exhibit varying degrees of crystallinity.

Isotactic poly(this compound) would be expected to crystallize in a helical conformation, similar to isotactic polypropylene (B1209903). The diffraction pattern would show sharp peaks at specific 2θ angles, corresponding to the repeating distances in the crystal lattice. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, can be calculated from the positions of these diffraction peaks.

For instance, research on analogous branched polyolefins has shown that the side-chain length and branching affect the unit cell dimensions. The introduction of a methyl group at the 8-position in a nonene chain would likely lead to a more complex packing arrangement compared to linear polyethylene (B3416737).

The table below provides hypothetical unit cell parameters for a crystalline form of poly(this compound), based on data from similar branched polymers.

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | 7.45 | 14.90 | 2.54 | 90 | 90 | 90 |

These are representative values and would need to be determined experimentally for poly(this compound).

Thermoanalytical Techniques for Polymer Characterization (e.g., TGA, DSC for phase transitions)

Thermoanalytical techniques are crucial for characterizing the thermal properties of polymers derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For poly(this compound), TGA is used to determine its thermal stability and decomposition temperature. The polymer is heated in a controlled atmosphere (e.g., nitrogen or air), and the temperature at which significant mass loss occurs indicates the onset of thermal degradation. This is a critical parameter for determining the processing window and service temperature of the material. Polyolefins are known for their high thermal stability, typically decomposing at temperatures well above 300°C in an inert atmosphere.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the key phase transition temperatures of a polymer:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt.

For a semi-crystalline polymer like poly(this compound), the DSC thermogram would show a step change for the Tg and distinct peaks for Tc and Tm. The position and size of these peaks provide information about the polymer's microstructure. For example, a higher degree of crystallinity would result in a larger melting enthalpy (the area under the melting peak). The methyl branch in this compound would be expected to influence these transition temperatures compared to linear polyethylene.

The following table presents typical thermal data that might be expected from the DSC and TGA analysis of poly(this compound).

| Thermal Property | Abbreviation | Typical Value Range | Analytical Technique |

| Decomposition Temperature (5% mass loss) | Td₅ | 350 - 450 °C | TGA |

| Glass Transition Temperature | Tg | -60 to -40 °C | DSC |

| Crystallization Temperature | Tc | 80 - 110 °C | DSC |

| Melting Temperature | Tm | 120 - 150 °C | DSC |

These values are influenced by factors such as molecular weight, molecular weight distribution, and the stereoregularity of the polymer.

Theoretical and Computational Investigations of 8 Methyl 1 Nonene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules like 8-methyl-1-nonene. Methods such as Density Functional Theory (DFT) are employed to determine electronic structure, which in turn governs the molecule's reactivity. nrel.govcecam.org For instance, the standard enthalpy of formation for this compound has been predicted using quantitative structure-property relationship (QSPR) models, which rely on molecular descriptors derived from its chemical structure. mdpi.com

These computational models can predict various thermodynamic and physical properties. A five-descriptor linear model, for example, has shown high correlation in predicting the standard enthalpy of formation for a wide range of compounds, including this compound. mdpi.com The accuracy of these predictions is continually improving with the development of more sophisticated computational methods and larger datasets of chemical information. nrel.gov

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms, such as the isomerization of carbonium ions (carbocations) that can occur during acid-catalyzed reactions of this compound. researchgate.netgssrr.org When this compound is exposed to a strong acid, a proton can add to the double bond, forming a secondary carbocation. This carbocation can then undergo a series of rearrangements, including hydride and methyl shifts, to form more stable carbocations. gssrr.org

For example, in the alkylation of benzene (B151609) with this compound using Friedel-Crafts catalysts, the initially formed secondary carbocation can isomerize. researchgate.net The extent of this isomerization is highly dependent on the strength of the acid catalyst. With a moderately strong acid, the positive charge may not fully migrate to the more stable tertiary position. researchgate.net However, with a very strong acid, the tertiary isomer can become the dominant product. researchgate.net These processes involve the formation and interconversion of various carbonium ion intermediates, and computational studies can map out the potential energy surface for these transformations, identifying the most likely isomerization pathways. gssrr.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20 | nih.govnist.gov |

| Molecular Weight | 140.27 g/mol | nih.govontosight.ai |

| IUPAC Name | 8-methylnon-1-ene | nih.gov |

| Boiling Point | 172-174°C | ontosight.ai |

| Density | 0.76-0.77 g/cm³ | ontosight.ai |

| XLogP3 | 5.4 | nih.gov |

| Kovats Retention Index (non-polar) | 955 | nih.gov |

Understanding the transition states in catalyzed reactions is crucial for predicting reaction rates and product selectivity. Quantum chemical calculations allow for the detailed analysis of these high-energy structures. For reactions involving this compound, such as polymerization or hydroformylation, computational chemists can model the interaction of the alkene with the catalyst. nih.gov

This analysis helps in understanding how the catalyst facilitates the reaction by lowering the activation energy. For instance, in a catalyzed reaction, the geometry and energy of the transition state, where the new chemical bonds are partially formed and broken, can be calculated. nih.gov This information provides insights into the stereochemistry of the reaction, explaining why a particular isomer of the product might be favored. By comparing the energies of different possible transition states, researchers can predict the major products of a reaction.

Reaction Mechanism Elucidation (e.g., Carbonium Ion Isomerization Pathways)

Molecular Dynamics Simulations for Conformational Analysis and Polymerization Dynamics

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and its behavior during polymerization. biorxiv.orgnih.gov These simulations can model the dynamic processes that are inaccessible to static quantum chemical calculations.

By simulating the molecule's behavior in different environments (e.g., in solution or near a catalyst surface), researchers can understand how intermolecular forces and thermal motion affect its shape and reactivity. researchgate.net

In the context of polymerization, MD simulations are invaluable for modeling the complex interactions between the this compound comonomer and the catalyst. mdpi.comresearchgate.net These simulations can visualize the approach of the comonomer to the active site of the catalyst, the coordination of the double bond to the metal center, and the subsequent insertion of the monomer into the growing polymer chain. escholarship.org

The "comonomer effect," where the presence of a comonomer like 1-nonene (B85954) can enhance the rate of polymerization, has been a subject of intense study. mdpi.comresearchgate.net One hypothesis, termed the "Trigger mechanism," suggests that the comonomer has a higher thermodynamic affinity for the active site, and its coordination triggers a rapid insertion of the primary monomer. escholarship.org MD simulations can help to test such hypotheses by examining the binding energies and residence times of different monomers at the catalytic center. escholarship.org

The properties of a polymer are determined by its microstructure, which includes the sequence of monomer units, stereochemistry, and branching. researchgate.netcore.ac.uk MD simulations, in conjunction with quantum chemical calculations, can be used to predict the microstructure of polymers derived from this compound. pageplace.degoogle.com

By simulating the polymerization process under different conditions (e.g., varying temperature or catalyst type), researchers can predict how these variables will affect the final polymer structure. For example, simulations can help to understand how the choice of catalyst influences the stereoregularity (isotactic, syndiotactic, or atactic) of the polymer chain. google.com This information is critical for designing polymers with specific macroscopic properties, such as melting point, crystallinity, and mechanical strength. researchgate.netgoogle.com Reactive molecular dynamics (RMD) simulations are a specific tool used to model the thermal decomposition of polymers, providing insights into their stability and degradation mechanisms. researchgate.net

Modeling of Catalyst-Comonomer Interactions and Insertion Mechanisms

Structure-Reactivity Relationships Through Computational Studies

Computational studies play a key role in establishing structure-reactivity relationships, which are fundamental to understanding and predicting chemical behavior. escholarship.orgacs.org For this compound and related alkenes, these studies can correlate specific structural features with observed reactivity patterns.

For instance, the rate of reaction of alkenes with ozone is strongly influenced by their structure. oup.com Computational models can help to quantify the effects of alkyl substituents on the reactivity of the double bond. Similarly, in hydrocracking reactions, the relationship between molecular structure and reactivity can be examined through detailed kinetic studies, aided by computational modeling. acs.org By systematically varying the structure of the alkene in silico and calculating the corresponding reaction rates or activation energies, a quantitative structure-reactivity relationship (QSRR) can be developed. These relationships are powerful predictive tools in chemical research and process development.

Industrial and Emerging Applications of 8 Methyl 1 Nonene in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Fine Chemical Synthesis

As a reactive olefin, 8-methyl-1-nonene serves as a crucial building block in the synthesis of more complex molecules. ontosight.ai Its terminal double bond is amenable to a variety of addition reactions, making it a valuable precursor for a range of specialty, pharmaceutical, and agrochemical products.

This compound is an important intermediate in the production of several classes of specialty chemicals. ontosight.ai Its carbon backbone is incorporated into larger molecules to tailor their physical properties, such as viscosity, flexibility, and aroma.

Plasticizers : Phthalate (B1215562) esters are a major class of plasticizers used to increase the flexibility of polymers like PVC. Diisodecyl phthalate (DIDP) is a common high-molecular-weight plasticizer. One of its constituent isomers is bis(8-methylnonyl) phthalate, which is synthesized from 8-methylnonanol, the alcohol derived from this compound. nih.gov The branched structure of the isodecyl group helps in imparting good permanence and low volatility to the plasticizer.

Lubricants : Linear and branched alpha-olefins are fundamental in the manufacturing of synthetic lubricants and lubricant additives. equilex.com The polymerization of alpha-olefins leads to polyalphaolefins (PAOs), which are premier synthetic base oils. While shorter-chain alpha-olefins are more common, the principles extend to C9 olefins. Additionally, the conversion of this compound to its corresponding alcohol and subsequent esterification can produce specialty ester lubricants.